molecular formula C8H9N3 B1593643 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 6302-53-0

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1593643
CAS No.: 6302-53-0
M. Wt: 147.18 g/mol
InChI Key: MBRFGGHJIHPHGK-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a chemical compound that features a pyridine ring fused to an imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction can be facilitated by microwave-assisted techniques to enhance efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and cost-effectiveness. The use of catalysts and continuous flow reactors can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of imidazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

  • Imidazole

  • Benzimidazole

  • Purine derivatives

  • 1,3-Diazole derivatives

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFGGHJIHPHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285551
Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-53-0
Record name 6302-53-0
Source DTP/NCI
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Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,5-DIHYDRO-2-IMIDAZOLYL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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